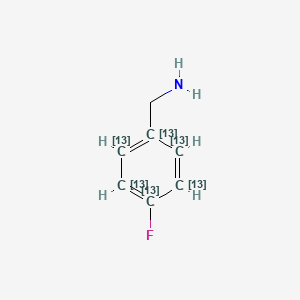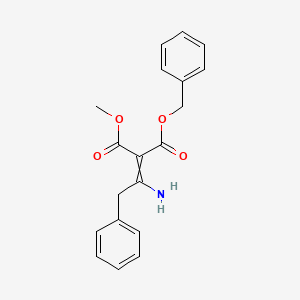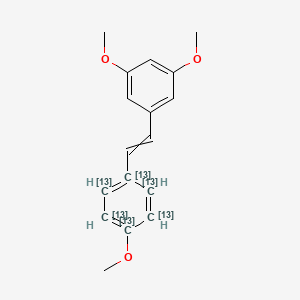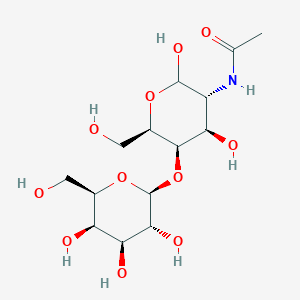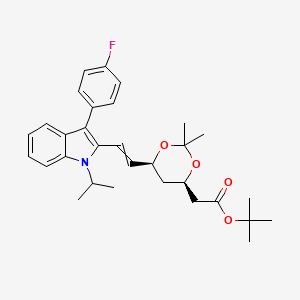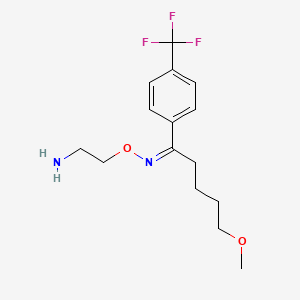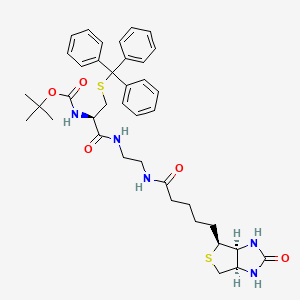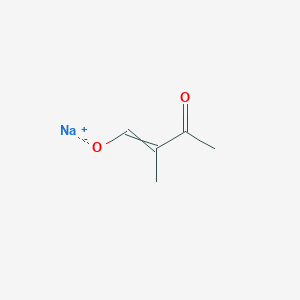
Sodium;2-methyl-3-oxobut-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a sodium ion bonded to a 2-methyl-3-oxobut-1-en-1-olate anion. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-methyl-3-oxobut-1-en-1-olate typically involves the reaction of 2-methyl-3-oxobut-1-en-1-ol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base, deprotonating the hydroxyl group of the 2-methyl-3-oxobut-1-en-1-ol to form the sodium salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions. The process involves continuous stirring and temperature control to ensure complete conversion of the starting material to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-methyl-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Metal salts of 2-methyl-3-oxobut-1-en-1-olate.
Applications De Recherche Scientifique
Sodium;2-methyl-3-oxobut-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Mécanisme D'action
The mechanism of action of sodium;2-methyl-3-oxobut-1-en-1-olate involves its ability to act as a nucleophile in various chemical reactions. The sodium ion enhances the nucleophilicity of the 2-methyl-3-oxobut-1-en-1-olate anion, allowing it to readily participate in nucleophilic substitution and addition reactions. The compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Sodium;2-methyl-3-oxobut-1-en-1-olate can be compared with other similar compounds, such as:
Sodium acetate: Both compounds are sodium salts, but sodium acetate has a simpler structure and different reactivity.
Sodium formate: Similar to sodium acetate, sodium formate is a simpler sodium salt with distinct chemical properties.
Sodium propionate: This compound has a similar structure but differs in the length of the carbon chain and its reactivity.
This compound stands out due to its unique structure and versatile reactivity, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
sodium;2-methyl-3-oxobut-1-en-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUJKSCAQOORQX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[O-])C(=O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
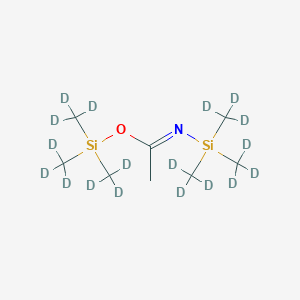
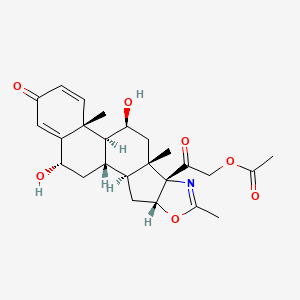
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
